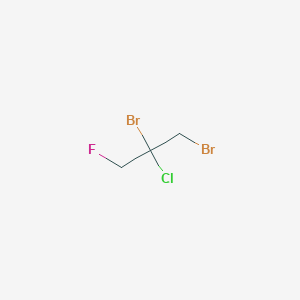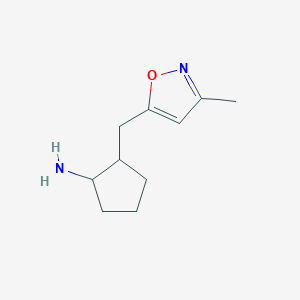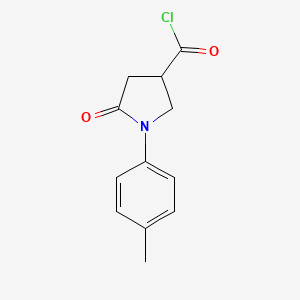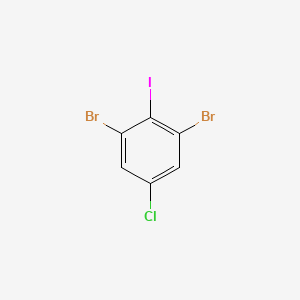
1,2-二溴-2-氯-3-氟丙烷
描述
1,2-Dibromo-2-chloro-3-fluoropropane is a chemical compound with the molecular formula CHBrClF . It has an average mass of 254.323 Da and a monoisotopic mass of 251.835220 Da .
Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-2-chloro-3-fluoropropane consists of hydrogen, bromine, chlorine, and fluorine atoms .Physical and Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm³, a boiling point of 184.2±8.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 40.3±3.0 kJ/mol, and it has a flash point of 65.2±18.4 °C . The index of refraction is 1.512, and it has a molar refractivity of 36.4±0.3 cm³ .科学研究应用
合成和反应性
- 卤代衍生物的合成,包括 3-氟-1-羟基丙烷-2-酮及其酯的制备,探索了卤素取代对化学反应性和在药物化学中潜在应用的影响(Pero 等,1977)。
- 对脂肪族氯、溴和碘化合物的解离热电子附着的研究提供了电子附着所需的活化能的见解,突出了卤素原子在决定分子反应性中的重要性(Wentworth 等,1969)。
电化学研究
- 在二甲基甲酰胺中碳阴极上对二卤丙烷(包括 1,3-二溴和 1-溴-3-氯丙烷)进行电化学还原研究,揭示了环丙烷作为主要产物的形成,展示了卤代丙烷的电化学途径(Pritts & Peters,1994)。
分子结构分析
- 使用微波光谱对二卤丙烷的分子结构的研究提供了有关旋转、离心畸变和卤素四极耦合常数的宝贵数据,这些数据对于理解卤代化合物的物理化学至关重要(Takeo 等,1995)。
构象稳定性和光谱学
- 对 1-卤丙烷(包括氟代衍生物)的远红外和低频气相拉曼光谱的研究提供了对构象稳定性和分子构象的见解,为光谱学和分子动力学领域做出了贡献(Durig 等,1984)。
作用机制
Target of Action
The primary targets of 1,2-Dibromo-2-chloro-3-fluoropropane are pests that attack the roots of fruit trees . It was used as a soil fumigant and nematocide on over 40 different crops in the United States .
Mode of Action
It is known to act as a soil fumigant, combating pests that attack the roots of fruit trees .
Biochemical Pathways
It is known to have a significant impact on the pests that attack the roots of fruit trees, boosting the weight of harvests by 20 percent .
Pharmacokinetics
It is known to be highly soluble in water .
Result of Action
1,2-Dibromo-2-chloro-3-fluoropropane has been determined to be carcinogenic in both sexes by the oral, inhalation, and dermal routes . It was also determined to be a reproductive toxicant in humans and several species of laboratory animals . It has been found to be genotoxic in a majority of in vitro and in vivo assays .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 1,2-Dibromo-2-chloro-3-fluoropropane. It was detected in vegetables grown in treated soils, and low levels have been detected in air . Most of the 1,2-Dibromo-2-chloro-3-fluoropropane in surface water (ponds or lakes) will evaporate into the air within several days to a week . Once in the air, it takes several months for 1,2-Dibromo-2-chloro-3-fluoropropane to break down .
生化分析
Biochemical Properties
1,2-Dibromo-2-chloro-3-fluoropropane plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, leading to disruptions in normal cellular functions . The compound’s interaction with proteins can lead to the formation of adducts, which may alter protein function and stability .
Cellular Effects
The effects of 1,2-Dibromo-2-chloro-3-fluoropropane on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress, resulting in the activation of stress response pathways . Additionally, it can cause DNA damage, leading to mutations and potentially carcinogenic effects . The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can disrupt energy production and other vital cellular processes .
Molecular Mechanism
At the molecular level, 1,2-Dibromo-2-chloro-3-fluoropropane exerts its effects through several mechanisms. It can bind to biomolecules, forming covalent bonds that alter their structure and function . This binding can inhibit enzyme activity, leading to the accumulation of substrates and the depletion of products in metabolic pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dibromo-2-chloro-3-fluoropropane change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of reactive intermediates . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and enzyme activity . These changes can have lasting effects on cellular health and viability .
Dosage Effects in Animal Models
The effects of 1,2-Dibromo-2-chloro-3-fluoropropane vary with different dosages in animal models. At low doses, the compound may cause mild disruptions in cellular function, while higher doses can lead to severe toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur . At high doses, the compound can cause organ damage, reproductive toxicity, and even death .
Metabolic Pathways
1,2-Dibromo-2-chloro-3-fluoropropane is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its conversion to reactive intermediates . These intermediates can interact with cellular macromolecules, leading to the formation of adducts and other modifications . The compound’s metabolism can also affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 1,2-Dibromo-2-chloro-3-fluoropropane is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport . Once inside the cell, it may interact with transporters and binding proteins that facilitate its movement to specific cellular compartments . The compound’s localization and accumulation can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 1,2-Dibromo-2-chloro-3-fluoropropane is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may accumulate in the mitochondria, where it can disrupt energy production and induce oxidative stress . Its localization can also affect its interactions with other biomolecules and its overall toxicity .
属性
IUPAC Name |
1,2-dibromo-2-chloro-3-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2ClF/c4-1-3(5,6)2-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXWQRSPCISHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660109 | |
| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70192-60-8 | |
| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B1417875.png)


![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)

![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)
![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)


![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)
![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)
